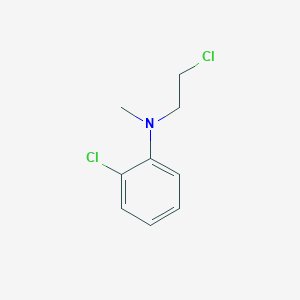![molecular formula C15H15ClN2O B12957519 2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride CAS No. 54785-31-8](/img/structure/B12957519.png)
2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C15H15ClN2O and a molecular weight of 274.7454 g/mol . This compound is known for its unique structure, which includes a benzo[d]oxazole ring system fused with a phenyl group and an ethanamine side chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones to form the benzo[d]oxazole core . The phenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the alkylation of the benzo[d]oxazole derivative with an appropriate amine, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include substituted benzo[d]oxazole derivatives, phenyl-substituted compounds, and various amine derivatives .
Scientific Research Applications
2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole ring system can interact with enzymes and receptors, potentially inhibiting or activating their functions . The phenyl group and ethanamine side chain may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
- 2-(2-Methyl-1,3-oxazol-5-yl)ethan-1-amine dihydrochloride
- 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific benzo[d]oxazole ring system fused with a phenyl group and an ethanamine side chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
54785-31-8 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-9-8-11-6-7-14-13(10-11)17-15(18-14)12-4-2-1-3-5-12;/h1-7,10H,8-9,16H2;1H |
InChI Key |
NAUADICPTAAJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



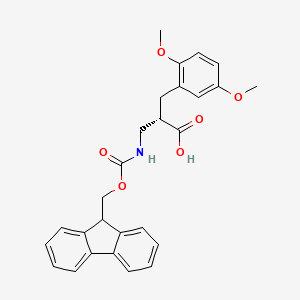
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)


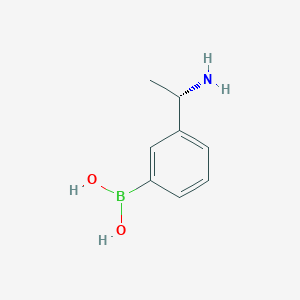
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)
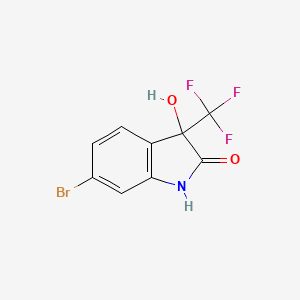
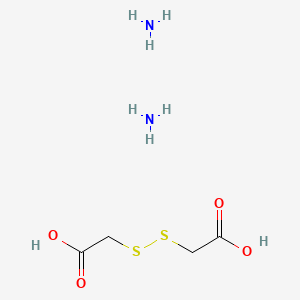
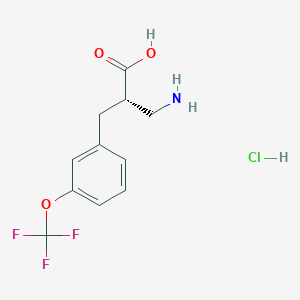
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)

